
Streptokordin
Overview
Description
Streptokordin is a cytotoxic compound belonging to the methylpyridine class. It was isolated from the fermentation broth of a marine-derived actinomycete strain, specifically Streptomyces sp. KORDI-3238 . This compound has shown significant cytotoxicity against various human cancer cell lines but does not inhibit the growth of bacteria and fungi .
Mechanism of Action
Streptokordin is a novel cytotoxic compound of the methylpyridine class, isolated from the fermentation broth of a marine-derived Streptomyces sp. KORDI-3238 . This article provides a comprehensive overview of the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are human cancer cell lines . It exhibits significant cytotoxicity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It interferes with biochemical reactions of NAD and NADH, and inhibits some enzymes involved in gluconeogenesis .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA synthesis and gluconeogenesis . By inhibiting these pathways, it disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation . These properties will have a significant impact on the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of this compound’s action is the significant cytotoxicity against human cancer cell lines . It shows no growth inhibition against various microorganisms including bacteria and fungi , indicating its specificity towards cancer cells .
Biochemical Analysis
Biochemical Properties
Streptokordin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various cellular proteins, leading to the inhibition of cell growth in cancer cells . The nature of these interactions involves binding to specific proteins and enzymes, thereby disrupting their normal function and leading to cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition and subsequent disruption of cellular processes . This compound also affects gene expression by modulating the transcription of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which this compound may exert adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . This compound’s interactions with metabolic enzymes may contribute to its cytotoxic effects by disrupting normal cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which may affect its cytotoxic activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. This compound is targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its ability to disrupt cellular processes and induce apoptosis .
Preparation Methods
Streptokordin is obtained through the fermentation of the marine actinomycete strain Streptomyces sp. KORDI-3238. The preparation involves several steps:
Fermentation: The strain is cultured in a suitable medium for about seven days.
Centrifugation: The culture broth is centrifuged to separate the cells from the supernatant.
Solvent Partitioning: The supernatant is subjected to solvent partitioning to extract the bioactive compounds.
Chemical Reactions Analysis
Streptokordin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Streptokordin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of methylpyridine derivatives.
Biology: this compound is studied for its cytotoxic effects on human cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its cytotoxic properties, this compound is being researched for its potential use in cancer therapy.
Comparison with Similar Compounds
Streptokordin is unique among methylpyridine derivatives due to its significant cytotoxicity against human cancer cell lines. Similar compounds include:
Properties
IUPAC Name |
4-acetyl-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDZXJDYRLFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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